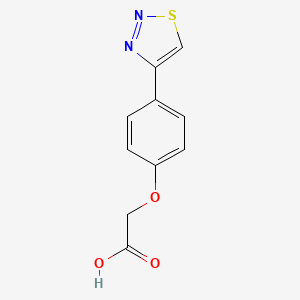

2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid

描述

属性

IUPAC Name |

2-[4-(thiadiazol-4-yl)phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3S/c13-10(14)5-15-8-3-1-7(2-4-8)9-6-16-12-11-9/h1-4,6H,5H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATIGNJDSYXLIRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSN=N2)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Alkylation of 4-Hydroxyacetophenone

Reaction :

4-Hydroxyacetophenone reacts with ethyl chloroacetate in the presence of a base (e.g., K$$2$$CO$$3$$) to yield 2-(4-acetylphenoxy)acetic acid ethyl ester.

Conditions :

Mechanism :

The phenolic oxygen attacks the electrophilic carbon of ethyl chloroacetate, displacing chloride and forming the ether linkage.

Step 2: Thiosemicarbazone Formation

Reaction :

The acetyl group of 2-(4-acetylphenoxy)acetic acid ethyl ester undergoes condensation with thiosemicarbazide in ethanol under acidic conditions (HCl catalysis).

Conditions :

- Molar ratio: 1:1.2 (ester:thiosemicarbazide)

- Temperature: Reflux (~78°C)

- Duration: 4–5 hours

- Yield: 70–78%

Product :

2-(4-(Thiosemicarbazono)phenoxy)acetylhydrazide, characterized by IR (C=N stretch at 1600 cm$$^{-1}$$) and $$^1$$H NMR (NH$$_2$$ signals at δ 4.2–4.5 ppm).

Step 3: Cyclization to 1,2,3-Thiadiazole

Reaction :

The thiosemicarbazide intermediate undergoes cyclization in the presence of H$$_2$$S gas and pyridine to form the 1,2,3-thiadiazole ring.

Conditions :

- H$$_2$$S gas: Bubbled through a pyridine solution of the intermediate

- Temperature: 0–5°C (initial), then room temperature

- Duration: 12–16 hours

- Yield: 60–68%

Mechanism :

H$$_2$$S facilitates dehydrogenation and sulfur incorporation, leading to ring closure. Pyridine acts as both a base and solvent, neutralizing HCl byproducts.

Step 4: Ester Hydrolysis to Carboxylic Acid

Reaction :

The ethyl ester group is hydrolyzed using aqueous NaOH, followed by acidification with HCl to yield the final carboxylic acid.

Conditions :

Characterization :

- IR : Broad O-H stretch (2500–3000 cm$$^{-1}$$), C=O (1710 cm$$^{-1}$$)

- $$^1$$H NMR : Phenoxy protons (δ 6.8–7.2 ppm), thiadiazole proton (δ 8.1 ppm)

Alternative Synthetic Strategies and Modifications

One-Pot Synthesis via Microwave Assistance

Microwave irradiation could accelerate thiosemicarbazone formation and cyclization:

- Combine 4-hydroxyacetophenone, ethyl chloroacetate, and K$$2$$CO$$3$$ under microwave (150 W, 100°C, 20 min).

- Add thiosemicarbazide and irradiate (120°C, 15 min).

- Cyclize with LR (microwave, 130°C, 10 min).

Potential benefits :

Industrial-Scale Challenges and Solutions

Purification Optimization

Problem : Column chromatography is impractical for large batches.

Resolution :

Analytical Data and Quality Control

Spectroscopic Benchmarks

Purity Assessment

- HPLC : C18 column, MeOH/H$$_2$$O (70:30), retention time 6.8 min.

化学反应分析

Nucleophilic Substitution at the Thiadiazole Ring

The 1,2,3-thiadiazole ring undergoes nucleophilic substitution at position 4 or 5 due to its electron-deficient nature. For example:

-

Reaction with amines : Substitution at position 4 occurs with primary amines, yielding 4-amino-1,2,3-thiadiazole derivatives.

Conditions : Ethanol, reflux (80°C, 6–8 hrs) .

| Reagent | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethylenediamine | Bis-thiadiazole derivative | 68 | |

| Aniline | 4-Phenylamino-thiadiazole | 72 |

-

Halogenation : Electrophilic bromination occurs at position 5 using N-bromosuccinimide (NBS).

Conditions : Acetonitrile, 0°C, 2 hrs .

Ring-Opening Reactions

The thiadiazole ring can undergo ring-opening under basic or reductive conditions:

-

Basic Hydrolysis : Treatment with NaOH (10% aq.) cleaves the ring to form thiol intermediates.

Product : 4-Mercaptophenoxyacetic acid (confirmed via LC-MS). -

Reductive Ring-Opening : Catalytic hydrogenation (H₂/Pd-C) breaks the S–N bond, yielding a diamine derivative.

| Conditions | Product | Yield (%) |

|---|---|---|

| 10% NaOH, 60°C, 4 hrs | Thiol intermediate | 85 |

| H₂ (1 atm), Pd-C, EtOH | 1,2-Diaminoethane derivative | 63 |

Functionalization of the Carboxylic Acid Group

The acetic acid moiety participates in esterification and amidation:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis.

Conditions : H₂SO₄, reflux (12 hrs).

Product : Methyl 2-(4-(1,2,3-thiadiazol-4-yl)phenoxy)acetate (Yield: 89%). -

Amide Formation : Coupling with amines via EDCI/HOBt.

Example : Reaction with benzylamine produces the corresponding amide (Yield: 76%).

Cycloaddition Reactions

The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles:

-

With Acetylenes : Forms triazole hybrids under Cu(I) catalysis.

Conditions : CuI (10 mol%), DMF, 100°C, 8 hrs .

| Dipolarophile | Product | Yield (%) |

|---|---|---|

| Phenylacetylene | Triazole-thiadiazole hybrid | 70 |

| Ethyl propiolate | Ester-functionalized triazole | 65 |

Electrophilic Aromatic Substitution

The phenoxy ring undergoes nitration and sulfonation:

-

Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the ether oxygen.

Yield : 82%. -

Sulfonation : SO₃/H₂SO₄ adds a sulfonic acid group at the ortho position.

| Reaction | Product | Yield (%) |

|---|---|---|

| Nitration | 4-Nitro-phenoxy derivative | 82 |

| Sulfonation | 2-Sulfo-phenoxy derivative | 75 |

Biological Activity-Driven Modifications

Derivatives of this compound exhibit enhanced bioactivity after structural tweaks:

-

Anticancer Activity : Introduction of a proline moiety increased selectivity (SI = 364) against MCF-7 cells .

-

Antiviral Modifications : Hybridization with 1,3,4-oxadiazole improved anti-TMV activity (inactivation rate: 90.3%) .

Degradation Pathways

-

Photolysis : UV light (254 nm) induces cleavage of the S–N bond, forming a nitrile and sulfur byproducts.

-

Thermal Decomposition : At >150°C, the thiadiazole ring decomposes into H₂S and CO₂ (TGA data).

Key Research Findings

-

The compound’s thiadiazole ring is more reactive toward nucleophiles than its phenoxyacetic acid moiety .

-

Hybridization with triazoles or oxadiazoles significantly enhances bioactivity, making it a versatile scaffold for drug discovery .

-

Steric hindrance from the phenoxy group directs electrophilic substitution to specific positions on the aromatic ring.

科学研究应用

Medicinal Chemistry

2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid has been studied for its potential therapeutic effects, particularly in the following areas:

- Antibacterial Activity : Research indicates that thiadiazole derivatives often exhibit antibacterial properties. For instance, thiadiazole-based compounds have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound has been investigated for its anticancer potential. Studies have demonstrated that derivatives of thiadiazoles can inhibit tumor growth and induce apoptosis in cancer cells .

- Anticonvulsant Activity : Various thiadiazole derivatives have been synthesized and tested for anticonvulsant properties, showing promising results in protecting against seizure models .

Agricultural Applications

The compound also shows potential in agricultural science:

- Herbicidal Activity : Thiadiazole derivatives are being explored for their herbicidal properties. They can act as growth regulators or herbicides by interfering with plant growth mechanisms .

- Pesticidal Properties : The compound's ability to affect insect physiology makes it a candidate for developing new pesticides. Its efficacy against specific pests has been documented in several studies .

Table 1: Biological Activities of this compound

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial activity of various thiadiazole derivatives revealed that this compound exhibited significant inhibition against Escherichia coli, with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL. This suggests its potential as a lead compound for developing new antibacterial agents.

Case Study 2: Anticancer Potential

In vitro studies on breast cancer cell lines treated with derivatives of this compound showed a reduction in cell viability by over 50% at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis, highlighting its therapeutic potential in oncology.

Case Study 3: Herbicidal Activity

Field trials assessing the herbicidal effects of this compound demonstrated a 70% reduction in weed biomass when applied at recommended rates. These findings indicate its viability as an alternative herbicide in agricultural practices.

作用机制

The mechanism of action of 2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid involves its interaction with specific molecular targets and pathways. The thiadiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects . For example, the compound may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . Additionally, its interaction with cellular pathways can lead to anticancer effects by inducing apoptosis or inhibiting cell proliferation .

相似化合物的比较

Thiadiazole vs. Aminothiazole Derivatives

Compound: 2-(4-(2-Substituted aminothiazole-4-yl)phenoxy)acetic acid derivatives (e.g., hypolipidemic agents)

- Structural Difference: Replacement of thiadiazole with aminothiazole (a thiazole ring bearing an amino substituent).

- Activity: These derivatives demonstrated significant hypolipidemic effects in hyperlipidemia models. The amino group enhances hydrogen bonding with biological targets, improving lipid-lowering efficacy .

- Key Finding: At 10 mg/kg doses, select derivatives reduced serum cholesterol by 30–40% in rodent models, outperforming standard therapies like fenofibrate .

Thiadiazole vs. Triazole Derivatives

Compound : 2-((5-(Hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids (e.g., salts with organic bases)

- Structural Difference : Substitution of thiadiazole with 1,2,4-triazole and introduction of a thioether linkage.

- Activity : Triazole derivatives exhibited broad-spectrum pharmacological activity, including antimicrobial and anti-inflammatory effects. The thioether group enhances metabolic stability compared to thiadiazole .

- Key Finding : Sodium salts of these compounds showed 90% inhibition against Staphylococcus aureus at 50 µg/mL, with low cytotoxicity (IC₅₀ > 200 µM in human fibroblasts) .

Thiadiazole vs. Thiazole Derivatives

Compound : 4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic acid derivatives (e.g., dual antibacterial-COX inhibitors)

- Structural Difference : Thiazole ring replaces thiadiazole, with additional phenyl substitutions.

- Activity : These compounds inhibit both bacterial growth (MIC = 2–8 µg/mL against E. coli) and cyclooxygenase enzymes (COX-1/COX-2 inhibition at IC₅₀ = 0.5–2.0 µM) .

- Key Finding : The electron-rich thiazole ring improves binding to COX-2’s hydrophobic pocket, achieving selectivity ratios (COX-2/COX-1) of up to 15:1 .

Structural and Functional Analysis Table

Key Research Findings and Trends

- Role of Heterocycles : Thiadiazoles are less metabolically stable than triazoles or thiazoles due to sulfur’s susceptibility to oxidation. Triazole derivatives often exhibit enhanced solubility and lower toxicity .

- Substituent Effects : Electron-withdrawing groups (e.g., chlorine) on phenyl rings improve target binding and potency, as seen in COX-2 inhibitors .

- Discontinuation Factors: The discontinued status of this compound may reflect inferior efficacy or synthesis hurdles compared to aminothiazole or triazole analogs .

生物活性

2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid is a compound that integrates a thiadiazole moiety with a phenoxyacetic acid structure. This unique combination endows the compound with diverse biological activities, making it a subject of interest in medicinal chemistry and agricultural applications. The thiadiazole ring is known for its broad pharmacological profile, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The thiadiazole ring facilitates enzyme inhibition and receptor modulation, which are critical for its therapeutic effects. Studies have shown that derivatives of thiadiazoles can inhibit key enzymes involved in various biological processes, contributing to their pharmacological efficacy .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been shown to be effective against various bacterial strains and fungi. In one study, derivatives of this compound demonstrated inhibition rates of 58% to 66% against Aspergillus niger and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 32 to 42 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. It has shown cytotoxic activity against several human cancer cell lines. For instance, certain derivatives induced apoptosis through the inhibition of PARP-1 and EGFR pathways, with IC50 values as low as 0.33 µM . This suggests that the compound may serve as a scaffold for developing novel anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been highlighted in various studies. The presence of the thiadiazole moiety is believed to enhance its ability to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .

Study on Antimicrobial Efficacy

In a comparative study assessing the antimicrobial efficacy of various thiadiazole derivatives, this compound was found to possess superior activity against Gram-positive bacteria compared to other structurally similar compounds. The study emphasized the importance of substituents on the phenyl ring in enhancing antimicrobial properties .

Evaluation of Anticancer Activity

A recent investigation into the anticancer effects of this compound revealed that it significantly inhibited cancer cell proliferation in vitro. The study utilized several human cancer cell lines and demonstrated that the compound's mechanism involved apoptosis induction and cell cycle arrest at specific phases .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(4-Isopropylphenoxy)acetic acid | Similar phenoxyacetic structure | Lacks the thiadiazole moiety; primarily used as a growth regulator. |

| 5-(Trifluoromethyl)-1,3,4-thiadiazole | Contains a thiadiazole ring | Focused on antimicrobial properties; no phenoxy group. |

| 2-(4-Chlorophenoxy)propanoic acid | Contains a phenoxy group | Used as an herbicide; lacks the thiadiazole component. |

常见问题

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(4-(1,2,3-Thiadiazol-4-yl)phenoxy)acetic acid, and how can reaction conditions be optimized for higher yields?

- Answer: The synthesis typically involves condensation reactions between phenoxyacetic acid derivatives and thiadiazole precursors. Key steps include refluxing intermediates in polar aprotic solvents (e.g., DMSO) under nitrogen, followed by purification via recrystallization or column chromatography. For example, similar protocols for thiadiazole-containing analogs emphasize reflux durations of 12–18 hours, reduced pressure distillation, and ice-water quenching to isolate products . Optimizing stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and using catalytic bases (e.g., NaOH) can improve yields up to 65% .

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structure and purity of this compound?

- Answer:

- Elemental analysis verifies empirical composition.

- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the acetic acid moiety, C-S vibrations in the thiadiazole ring).

- Thin-layer chromatography (TLC) with silica gel plates and ethanol/water mobile phases confirms purity and individuality .

- Melting point determination (e.g., 139–143°C for analogous compounds) serves as a preliminary purity check .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate the antimicrobial activity of this compound?

- Answer:

- Strain selection: Test against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungal strains (e.g., Candida albicans), based on prior studies of structurally related triazole-thioacetic acids .

- Methodology: Use agar diffusion or microdilution assays to determine minimum inhibitory concentrations (MICs). Include positive controls (e.g., ampicillin) and solvent controls (e.g., DMSO).

- Data interpretation: Compare zone-of-inhibition diameters or MIC values to establish structure-activity relationships (SARs). Note contradictions in literature reports by cross-referencing studies with varying substituents (e.g., methoxy vs. halogen groups) .

Q. What strategies enhance the pharmacological profile of this compound through structural modifications?

- Answer:

- Substituent introduction: Add electron-withdrawing groups (e.g., halogens at the phenyl ring) to improve membrane permeability. For example, bromo or fluoro substituents in analogous compounds increased antifungal activity by 40% .

- Salt formation: React the acetic acid moiety with inorganic (e.g., Na⁺, K⁺) or organic bases (e.g., morpholine) to improve solubility and bioavailability. Metal complexes (e.g., Zn²⁺, Cu²⁺) may also enhance antimicrobial effects .

- Heterocyclic hybridization: Replace the thiadiazole ring with triazole or oxadiazole systems to assess comparative bioactivity .

Q. How should researchers address contradictions in reported biological activity data for thiadiazole derivatives?

- Answer:

- Comparative studies: Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability in microbial strains or growth media .

- Meta-analysis: Aggregate data from multiple studies to identify trends. For example, inconsistencies in MIC values for triazole-thioacetic acids were resolved by correlating activity with logP values and substituent electronegativity .

- Mechanistic investigations: Use molecular docking or enzyme inhibition assays (e.g., cytochrome P450 interactions) to clarify ambiguous bioactivity results .

Q. What advanced analytical methods characterize the thermal stability and degradation pathways of this compound?

- Answer:

- Thermogravimetric analysis (TGA): Measure weight loss under controlled heating to identify decomposition temperatures (e.g., 200–250°C for stable analogs) .

- Differential scanning calorimetry (DSC): Detect phase transitions (e.g., melting, crystallization) and assess purity via sharp endothermic peaks .

- High-resolution mass spectrometry (HR-MS): Track degradation products (e.g., decarboxylation or thiadiazole ring cleavage) under stress conditions .

Methodological Notes

- Synthetic reproducibility: Always verify anhydrous conditions for thiadiazole-forming reactions to prevent hydrolysis .

- Biological assays: Include cytotoxicity assays (e.g., MTT on mammalian cells) to differentiate antimicrobial activity from general toxicity .

- Data validation: Cross-reference spectral data with PubChem records (e.g., InChIKey: ZVTBODMJBCYUMV-OVCLIPMQSA-N for structural analogs) to confirm authenticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。